molecular formula C10H7BrFNOS B11811780 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole

2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole

Cat. No.: B11811780
M. Wt: 288.14 g/mol
InChI Key: TYJJGFYMTWXUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with bromine, fluorine, and methoxy groups. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of thiazole derivatives, including 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole, often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens (Cl₂, Br₂) and conditions such as acidic or basic environments.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated thiazoles, while nucleophilic substitution can produce various substituted thiazoles .

Scientific Research Applications

2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(5-chloro-2-methoxyphenyl)thiazole
  • 2-Bromo-4-(5-fluoro-2-hydroxyphenyl)thiazole
  • 2-Bromo-4-(5-fluoro-2-methylphenyl)thiazole

Uniqueness

2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole is unique due to the presence of both fluorine and methoxy groups, which impart distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7BrFNOS

Molecular Weight

288.14 g/mol

IUPAC Name

2-bromo-4-(5-fluoro-2-methoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C10H7BrFNOS/c1-14-9-3-2-6(12)4-7(9)8-5-15-10(11)13-8/h2-5H,1H3

InChI Key

TYJJGFYMTWXUHM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CSC(=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.